
1-Thia-2,4,6,8-cyclononatetrene
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Overview
Description
1-Thia-2,4,6,8-cyclononatetrene is a nine-membered heterocyclic compound containing one sulfur atom (thia group) and four conjugated double bonds (tetraene system). Its structure combines a strained cyclic framework with extended π-conjugation, which may impart unique electronic and thermodynamic properties. The compound’s large ring size and sulfur incorporation distinguish it from smaller heterocycles, influencing its stability, reactivity, and applications in materials science or energetic systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for 1-Thia-2,4,6,8-cyclononatetrene, and how can reaction conditions be optimized to improve yield?
- Methodology : Cyclization reactions using thiophene derivatives as precursors are common. Catalysts like Lewis acids (e.g., AlCl₃) or transition metal complexes can enhance ring closure. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (80–120°C), and reaction time (12–24 hours). Yield improvements may require iterative purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, with comparisons to structurally analogous thiophene-containing compounds (e.g., shifts near δ 6.5–7.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve bond lengths and angles, particularly sulfur-carbon bonds (~1.70–1.75 Å) and conjugation patterns .
- IR Spectroscopy : Detect sulfur-related vibrations (C-S stretch ~600–700 cm⁻¹) and unsaturated bonds (C=C ~1600 cm⁻¹) .
Q. How should researchers design experiments to assess the thermal stability of this compound?
- Methodology : Use thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) with heating rates of 5–10°C/min. Differential scanning calorimetry (DSC) identifies phase transitions or decomposition exotherms. Replicate trials to confirm reproducibility and correlate stability with molecular symmetry or substituent effects .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodology :
- Perform geometry optimization at the B3LYP/6-31G(d) level to model the planar conjugated system.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and regioselectivity in reactions.
- Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate conjugation extent .
Q. What mechanistic studies are necessary to elucidate the [4+2] cycloaddition behavior of this compound?
- Methodology :
- Conduct kinetic studies under varying dienophile concentrations (e.g., maleic anhydride) to determine rate laws.
- Use isotopic labeling (e.g., deuterated substrates) to track bond formation pathways.
- Simulate transition states via DFT to identify orbital interactions (e.g., sulfur’s role in stabilizing intermediates) .
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?
- Methodology :
- Apply statistical tests (e.g., χ² for NMR peak assignments) to quantify discrepancies.
- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate variables.
- Use falsification frameworks (e.g., refutability checks via alternative computational models like MP2) to test hypotheses .
Q. Data Analysis and Contradiction Management
Q. What strategies are recommended for analyzing conflicting data on the solubility of this compound in polar vs. nonpolar solvents?
- Methodology :
- Tabulate solubility values (mg/mL) across solvents (e.g., hexane, acetone, DMSO) with error margins.
- Perform regression analysis to correlate solubility with solvent polarity indices (e.g., Hansen parameters).
- Investigate aggregation effects via dynamic light scattering (DLS) if anomalies arise .
Q. How should researchers address inconsistencies in reported reaction yields for sulfur-containing macrocycles?
- Methodology :
- Compare synthetic protocols (e.g., catalyst loading, purification steps) across studies.
- Use control experiments to isolate sulfur’s redox sensitivity (e.g., under air vs. inert conditions).
- Apply meta-analysis to identify trends in yield vs. ring size or substituent electronegativity .
Q. Tables for Reference
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with 4H-1,2,6-Thiadiazines
Thiadiazines (e.g., naphtho[1,8-cd:4,5-c'd']bis[1,2,6]thiadiazine) are six-membered sulfur-nitrogen heterocycles synthesized via reactions of cyclic enaminonitriles with sulfur chlorides (e.g., SCl₂) and amines . Key differences include:
Thiadiazines exhibit lower ring strain due to their smaller size but may achieve partial aromaticity, enhancing stability. In contrast, the larger cyclononatetrene ring may reduce strain but increase susceptibility to conformational distortions .
Comparison with Bicyclo-HMX-Based Cage Compounds
Bicyclo-HMX derivatives (e.g., PATN, HNTATN) are high-energy-density nitramines with bicyclic or tricyclic frameworks. These compounds are characterized by high strain energy, nitro group density, and detonation performance .
While bicyclo-HMX compounds prioritize explosive performance, the sulfur-containing cyclononatetrene may offer advantages in thermal stability and reduced sensitivity due to its larger ring and lack of nitro groups.
Comparison with Tretinoin (2,4,6,8-Nonatetraenoic Acid)
Tretinoin, a retinoid with a linear conjugated tetraene chain, shares electronic similarities with cyclononatetrene but differs in functionalization and application :
Key Research Findings and Gaps
Synthesis Challenges: Unlike thiadiazines (readily synthesized via SCl₂-mediated routes), cyclononatetrenes require novel methods to address ring strain and sulfur incorporation .
Thermal Behavior : Larger rings may reduce strain energy compared to bicyclo-HMX derivatives, but experimental validation is needed .
Electronic Properties : The compound’s conjugated system could enable applications in organic electronics, though this remains unexplored in the evidence.
Properties
Molecular Formula |
C8H8S |
---|---|
Molecular Weight |
136.22 g/mol |
IUPAC Name |
thionine |
InChI |
InChI=1S/C8H8S/c1-2-4-6-8-9-7-5-3-1/h1-8H |
InChI Key |
KUUVQVSHGLHAKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=CSC=CC=C1 |
Canonical SMILES |
C1=CC=CSC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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